molecular formula C6H8KO7+ B12702076 Potassium trihydrogen-DL-threo-3-carboxylato-2,3-dideoxy-1-hydroxypropane-1,2,3-tricarboxylate CAS No. 38762-55-9

Potassium trihydrogen-DL-threo-3-carboxylato-2,3-dideoxy-1-hydroxypropane-1,2,3-tricarboxylate

Cat. No.: B12702076
CAS No.: 38762-55-9
M. Wt: 231.22 g/mol
InChI Key: IVLPTBJBFVJENN-UHFFFAOYSA-N
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Description

Potassium trihydrogen-DL-threo-3-carboxylato-2,3-dideoxy-1-hydroxypropane-1,2,3-tricarboxylate is a complex organic salt derived from isocitric acid. It is structurally characterized by:

  • Molecular formula: C₆H₅O₇ (core structure) with potassium counterions .
  • CAS RN: 1637-73-6 (shared with its sodium salt analog) .
  • Stereochemistry: DL-threo configuration, indicating a racemic mixture of enantiomers with hydroxyl and carboxylate groups in specific spatial arrangements .
  • Functional groups: Three carboxylate groups, one hydroxyl group, and a deoxygenated carbon backbone .

This compound is primarily used in biochemical research, particularly in studies involving the citric acid cycle, enzymatic assays, and chelation chemistry .

Properties

CAS No.

38762-55-9

Molecular Formula

C6H8KO7+

Molecular Weight

231.22 g/mol

IUPAC Name

potassium;1-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C6H8O7.K/c7-3(8)1-2(5(10)11)4(9)6(12)13;/h2,4,9H,1H2,(H,7,8)(H,10,11)(H,12,13);/q;+1

InChI Key

IVLPTBJBFVJENN-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(=O)O)O)C(=O)O)C(=O)O.[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium trihydrogen-DL-threo-3-carboxylato-2,3-dideoxy-1-hydroxypropane-1,2,3-tricarboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable hydroxypropane derivative with potassium hydroxide and a carboxylating agent. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar precursors and conditions. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Potassium trihydrogen-DL-threo-3-carboxylato-2,3-dideoxy-1-hydroxypropane-1,2,3-tricarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Potassium trihydrogen-DL-threo-3-carboxylato-2,3-dideoxy-1-hydroxypropane-1,2,3-tricarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Potassium trihydrogen-DL-threo-3-carboxylato-2,3-dideoxy-1-hydroxypropane-1,2,3-tricarboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple functional groups allow it to form hydrogen bonds and ionic interactions with target molecules, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

Trisodium DL-Isocitrate (Trisodium 1-hydroxypropane-1,2,3-tricarboxylate)
  • Molecular formula : C₆H₅O₇Na₃ .
  • CAS RN : 1637-73-6 .
  • Key differences : Sodium counterions instead of potassium, leading to distinct solubility profiles (higher aqueous solubility for sodium salts) .
  • Applications : Used as a buffering agent and metabolic intermediate in cell culture media .
Potassium Citrate (Potassium 2-hydroxypropane-1,2,3-tricarboxylate)
  • Molecular formula : C₆H₅O₇K₃.
  • Key differences :
    • Hydroxyl group position : Citrate derivatives have a hydroxyl group on the second carbon, whereas the target compound has it on the first carbon .
    • Biological role : Citrate is central to the citric acid cycle, while isocitrate derivatives are intermediates in specialized pathways .
Trisodium 8-Hydroxypyrene-1,3,6-trisulfonate
  • Molecular formula : C₁₆H₇O₁₀S₃Na₃ .
  • CAS RN : 6358-69-6 .
  • Key differences :
    • Core structure : Aromatic pyrene backbone vs. aliphatic propane in the target compound.
    • Function : Fluorescent probe for environmental monitoring, contrasting with the metabolic role of isocitrate derivatives .

Physicochemical Properties

Property Target Compound (Potassium salt) Trisodium DL-Isocitrate Potassium Citrate
Molecular Weight (g/mol) ~246.3 (estimated) 258.1 (C₆H₅O₇Na₃) 306.4
Solubility in Water Moderate (K⁺ salts less soluble) High (Na⁺ salts) High
pH in Solution ~4.5–5.5 (weakly acidic) ~7.0–8.0 (neutral) ~7.5–9.0

Biological Activity

Potassium trihydrogen-DL-threo-3-carboxylato-2,3-dideoxy-1-hydroxypropane-1,2,3-tricarboxylate (commonly referred to as potassium tricarboxylate) is a polycarboxylic acid derivative known for its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a complex molecular structure characterized by multiple carboxyl groups. Its chemical formula is C7H11O7KC_7H_{11}O_7K with a molar mass of approximately 232.24 g/mol. The presence of multiple carboxylic acid groups contributes to its solubility and reactivity in biological systems.

Mechanisms of Biological Activity

The biological activity of potassium trihydrogen-DL-threo-3-carboxylato can be attributed to several mechanisms:

  • Chelation of Metal Ions : The carboxylate groups can chelate metal ions, which may enhance or inhibit various enzymatic reactions in biological systems.
  • Regulation of Metabolic Pathways : This compound has been shown to influence key metabolic pathways by acting as a substrate or inhibitor for specific enzymes.
  • Antioxidant Properties : Potassium tricarboxylate exhibits antioxidant activity that may protect cells from oxidative stress by scavenging free radicals.

1. Antimicrobial Activity

Research indicates that potassium trihydrogen-DL-threo-3-carboxylato possesses antimicrobial properties against various bacterial strains. In vitro studies have shown inhibition of growth in Gram-positive and Gram-negative bacteria, suggesting potential applications in food preservation and pharmaceutical formulations.

2. Antioxidant Activity

The compound's ability to scavenge free radicals has been demonstrated in several studies. For instance, a study measuring the DPPH radical scavenging activity reported an IC50 value indicating significant antioxidant potential compared to standard antioxidants like ascorbic acid.

3. Enzyme Inhibition

Potassium trihydrogen-DL-threo-3-carboxylato has been shown to inhibit specific enzymes involved in metabolic pathways. For example, it has been reported to inhibit the activity of certain dehydrogenases, thereby affecting energy metabolism in cells.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Applied Microbiology, potassium trihydrogen-DL-threo-3-carboxylato was tested against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations as low as 0.5 mg/mL.

Bacterial StrainControl Viability (%)Viability with Potassium Tricarboxylate (%)
E. coli10030
S. aureus10025

Case Study 2: Antioxidant Activity

A study conducted on the antioxidant effects of potassium trihydrogen-DL-threo-3-carboxylato showed that it effectively reduced oxidative stress markers in cultured human fibroblasts.

TreatmentOxidative Stress Marker Reduction (%)
Control0
Potassium Tricarboxylate45

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